![molecular formula C23H13Cl2F3N4O B2751314 4-(2,6-Dichlorophenyl)-2-methyl-6-{2-[4-(trifluoromethoxy)anilino]vinyl}-3,5-pyridinedicarbonitrile CAS No. 303148-23-4](/img/structure/B2751314.png)
4-(2,6-Dichlorophenyl)-2-methyl-6-{2-[4-(trifluoromethoxy)anilino]vinyl}-3,5-pyridinedicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This usually involves identifying the compound’s chemical formula, its structure, and its functional groups.
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It may include multi-step organic synthesis.Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure and conformation of a compound.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It can include studying its reactivity, stability, and the mechanisms of its reactions.Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting point, boiling point, solubility, polarity, and reactivity.Scientific Research Applications
Electropolymerization and Bilayer Electrodes
Research by Murao and Suzuki (1987) on the electropolymerization of thiophenes and the formation of bilayer electrodes could provide insights into the electrochemical properties and potential applications of related nitrile-containing compounds in electronic devices or sensors (Murao & Suzuki, 1987).
Chlorophyll Derivatives and Optical Properties
Yamamoto and Tamiaki (2015) synthesized chlorophyll-a derivatives with pyridyl groups, exploring their optical properties and potential for photodynamic therapy or as components in optical devices (Yamamoto & Tamiaki, 2015).
Vinyl-substituted Ligands and Electrochemistry
Potts et al. (1987) discussed the synthesis of vinyl-substituted terpyridinyl ligands and their coordination complexes, which could offer perspectives on the electrochemical applications of similar vinyl-containing compounds (Potts et al., 1987).
Metal Catalysts in Polymerization
Blank and Janiak (2009) reviewed the use of metal catalysts in the polymerization of norbornene, which might provide context for the catalytic roles similar compounds could play in polymerization processes (Blank & Janiak, 2009).
Anticancer Compounds
Baker et al. (2021) identified dichlorophenylacrylonitriles with significant cytotoxic activity against various cancer cell lines, highlighting the therapeutic potential of nitrile-containing compounds (Baker et al., 2021).
Safety And Hazards
This involves identifying any risks associated with handling or using the compound, including toxicity, flammability, and environmental impact.
Future Directions
This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to improve its properties.
I hope this general guide is helpful. If you have a specific compound or a related topic you’d like to know more about, feel free to ask!
properties
IUPAC Name |
4-(2,6-dichlorophenyl)-2-methyl-6-[(E)-2-[4-(trifluoromethoxy)anilino]ethenyl]pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H13Cl2F3N4O/c1-13-16(11-29)21(22-18(24)3-2-4-19(22)25)17(12-30)20(32-13)9-10-31-14-5-7-15(8-6-14)33-23(26,27)28/h2-10,31H,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWYLHNHDJWRAI-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C=CNC2=CC=C(C=C2)OC(F)(F)F)C#N)C3=C(C=CC=C3Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=N1)/C=C/NC2=CC=C(C=C2)OC(F)(F)F)C#N)C3=C(C=CC=C3Cl)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H13Cl2F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,6-Dichlorophenyl)-2-methyl-6-{2-[4-(trifluoromethoxy)anilino]vinyl}-3,5-pyridinedicarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-Cyano-3-methylbutan-2-yl)-2-[3-(morpholin-4-ylmethyl)pyrrolidin-1-yl]acetamide](/img/structure/B2751231.png)
![Ethyl 4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobutanoate](/img/structure/B2751235.png)
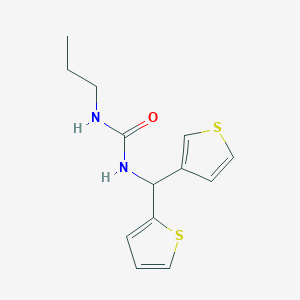
![N-([2,2'-bifuran]-5-ylmethyl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2751238.png)
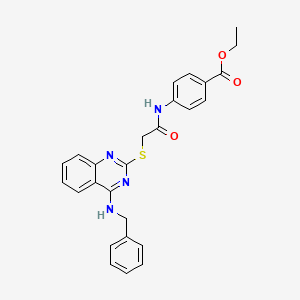
![(4-fluorophenyl)[4-(4-fluorophenyl)-1-methyltetrahydro-1H-pyrrol-3-yl]methanone](/img/structure/B2751240.png)
![Ethyl 2-(2,4-dimethyl-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2751241.png)
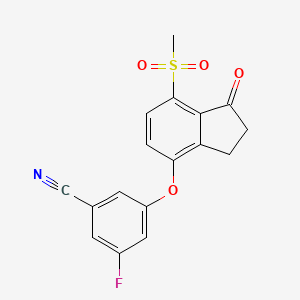
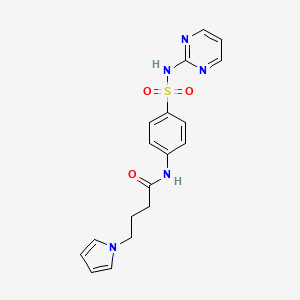
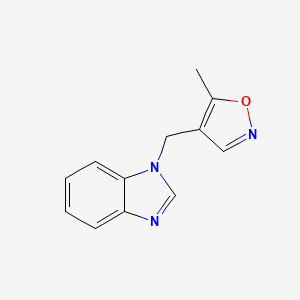
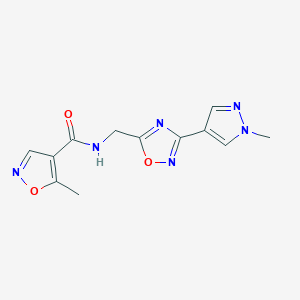
![Spiro[1,2-dihydropyrrolo[3,2-b]pyridine-3,3'-oxolane]](/img/structure/B2751252.png)
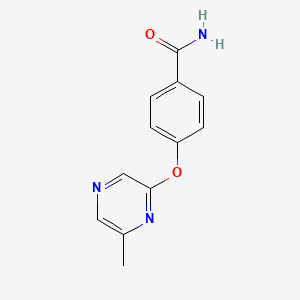
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-[3-(pyridin-2-yloxy)benzoyl]piperazine](/img/structure/B2751254.png)